Cas no 84182-49-0 (methyl cis-3-benzyloxycyclobutanecarboxylate)
methyl cis-3-benzyloxycyclobutanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- CYCLOBUTANECARBOXYLIC ACID, 3-(PHENYLMETHOXY)-, METHYL ESTER, CIS-
- methyl cis-3-benzyloxycyclobutanecarboxylate
- 4934-98-9
- MFCD22123751
- P13074
- SCHEMBL760582
- 84182-50-3
- SCHEMBL10232132
- Methyl trans-3-(benzyloxy)cyclobutanecarboxylate
- trans-3-benzyloxy-cyclobutanecarboxylic acid methyl ester
- METHYL 3-(BENZYLOXY)CYCLOBUTANE-1-CARBOXYLATE
- Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
- SY263529
- PB16966
- Methyl trans-3-benZyloxycyclobutanecarboxylate
- TRANS-3-BENZYLOXYCYCLOBUTANECARBOXYLIC ACID METHYL ESTER
- Methylcis-3-(benzyloxy)cyclobutanecarboxylate
- CB06969
- Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester, trans-
- AKOS015904253
- COSCRJLYEZUUMW-HAQNSBGRSA-N
- 5107-93-7
- CBMicro_004971
- CS-0006609
- PB35044
- DTXSID101218003
- Cyclobutanecarboxylicacid,3-(phenylmethoxy)-,methylester
- CIS-3-BENZYLOXYCYCLOBUTANECARBOXYLIC ACID METHYL ESTER
- DTXSID30965355
- BS-28744
- SMSF0003306
- PB18500
- P13075
- MFCD22123752
- MFCD00513559
- BIM-0004855.P001
- P10131
- 84182-49-0
- METHYL 3-(BENZYLOXY)CYCLOBUTANECARBOXYLATE
- CS-0055362
- SCHEMBL760583
- J-520134
- COSCRJLYEZUUMW-UHFFFAOYSA-N
- Methyl cis-3-(benzyloxy)cyclobutanecarboxylate
- methyl 3-phenylmethoxycyclobutane-1-carboxylate
- CS-0055363
-
- MDL: MFCD22123751
- Inchi: 1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
- InChI Key: COSCRJLYEZUUMW-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CC(C(=O)OC)C1
Computed Properties
- Exact Mass: 220.109944368g/mol
- Monoisotopic Mass: 220.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
methyl cis-3-benzyloxycyclobutanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320401-1g |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 95% | 1g |
$622 | 2023-01-18 | |
| eNovation Chemicals LLC | D548010-5g |
Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester, cis- |
84182-49-0 | 95% | 5g |
$1100 | 2023-09-02 | |
| Chemenu | CM320401-100mg |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 95% | 100mg |
$187 | 2023-01-18 | |
| Chemenu | CM320401-250mg |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 95% | 250mg |
$311 | 2023-01-18 | |
| eNovation Chemicals LLC | Y0995435-5g |
methyl 3-phenylmethoxycyclobutane-1-carboxylate |
84182-49-0 | 95% | 5g |
$2000 | 2024-08-02 | |
| Chemenu | CM320401-1g |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 95% | 1g |
$510 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126002-1g |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 98% | 1g |
¥3416.00 | 2025-08-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05401-1G |
methyl cis-3-benzyloxycyclobutanecarboxylate |
84182-49-0 | 95% | 1g |
¥ 2,237.00 | 2023-04-13 | |
| Aaron | AR00IE1N-100mg |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 90% | 100mg |
$117.00 | 2025-08-06 | |
| Aaron | AR00IE1N-250mg |
Methyl cis-3-(benzyloxy)cyclobutanecarboxylate |
84182-49-0 | 90% | 250mg |
$156.00 | 2025-08-06 |
methyl cis-3-benzyloxycyclobutanecarboxylate Suppliers
methyl cis-3-benzyloxycyclobutanecarboxylate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on methyl cis-3-benzyloxycyclobutanecarboxylate
Methyl cis-3-Benzyloxycyclobutanecarboxylate (CAS 84182-49-0): A Versatile Building Block in Organic Synthesis
Methyl cis-3-benzyloxycyclobutanecarboxylate (CAS 84182-49-0) is an important cyclobutane derivative that has gained significant attention in modern organic chemistry. This ester compound features a unique cis-configuration at the 3-position of the cyclobutane ring, which makes it particularly valuable for constructing complex molecular architectures. The presence of both benzyloxy and ester functional groups in this molecule provides multiple handles for further chemical transformations.
The compound's molecular structure combines the rigidity of a cyclobutane ring with the versatility of oxygen-containing functional groups. This combination has made methyl cis-3-benzyloxycyclobutanecarboxylate a sought-after intermediate in pharmaceutical research, particularly in the development of constrained analogs of bioactive molecules. Researchers frequently employ this compound to create sterically hindered structures that can mimic natural products while offering improved metabolic stability.
Recent trends in green chemistry have highlighted the importance of efficient synthetic routes to compounds like methyl cis-3-benzyloxycyclobutanecarboxylate. Many researchers are investigating catalytic methods for its preparation that minimize waste and energy consumption. The compound's stereochemical purity is particularly crucial in these applications, as even minor impurities can significantly affect downstream reactions in asymmetric synthesis.
In the field of medicinal chemistry, this cyclobutane derivative has shown promise as a scaffold for drug discovery. Its constrained structure helps reduce conformational flexibility in potential drug candidates, often leading to improved target selectivity and pharmacokinetic properties. The benzyl protecting group offers additional advantages, as it can be selectively removed under mild conditions to reveal reactive hydroxyl groups for further modification.
The physical properties of methyl cis-3-benzyloxycyclobutanecarboxylate make it particularly suitable for various synthetic applications. It typically appears as a colorless to pale yellow liquid with moderate viscosity, and its solubility profile allows for use in both polar and nonpolar reaction media. These characteristics, combined with its chemical stability under standard laboratory conditions, contribute to its popularity as a synthetic intermediate.
Recent advances in flow chemistry have opened new possibilities for utilizing methyl cis-3-benzyloxycyclobutanecarboxylate in continuous manufacturing processes. The compound's well-defined reactivity makes it an excellent candidate for automated synthesis platforms, particularly in the production of chiral building blocks for pharmaceutical applications. This aligns with the growing industry demand for scalable synthetic methods that can accelerate drug development timelines.
From a commercial availability perspective, methyl cis-3-benzyloxycyclobutanecarboxylate is offered by several specialty chemical suppliers with varying levels of purity grades and packaging options. The compound's shelf life and storage requirements are typical for oxygen-sensitive esters, generally recommending storage under inert atmosphere at low temperatures to maintain optimal quality.
The analytical characterization of methyl cis-3-benzyloxycyclobutanecarboxylate typically involves standard techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods. These analyses are crucial for verifying the compound's identity and purity, especially when used in sensitive applications like asymmetric catalysis or bioconjugation chemistry.
Looking toward future applications, researchers are exploring the potential of methyl cis-3-benzyloxycyclobutanecarboxylate in materials science. Its rigid cyclic structure and functional group versatility make it an interesting candidate for developing novel polymeric materials with unique mechanical or optical properties. These investigations align with broader trends in sustainable material development and green technology.
For synthetic chemists working with methyl cis-3-benzyloxycyclobutanecarboxylate, understanding its reactivity patterns is essential. The compound participates in various transformations including hydrogenolysis of the benzyl group, ester hydrolysis, and ring-opening reactions under specific conditions. These diverse reaction pathways enable the construction of complex molecular architectures from this relatively simple starting material.
In conclusion, methyl cis-3-benzyloxycyclobutanecarboxylate (CAS 84182-49-0) represents a valuable tool in modern synthetic chemistry. Its unique structural features, combined with versatile reactivity, make it indispensable for researchers working in pharmaceutical development, methodology studies, and increasingly in materials science. As synthetic strategies continue to evolve, this compound will likely find even broader applications in addressing current challenges in molecular design and sustainable chemistry.
84182-49-0 (methyl cis-3-benzyloxycyclobutanecarboxylate) Related Products
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